molecular formula C6H2Cl2N2O B579683 4,7-Dichloro-2,1,3-benzoxadiazole CAS No. 16100-06-4

4,7-Dichloro-2,1,3-benzoxadiazole

Cat. No.: B579683
CAS No.: 16100-06-4
M. Wt: 188.995
InChI Key: HPTKXWHMCKPSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dichloro-2,1,3-benzoxadiazole serves as a versatile and critical synthetic intermediate in the design and development of advanced fluorophores for diverse research applications. Its core structure functions as a strong electron-accepting unit, and the chlorine atoms at the 4 and 7 positions provide reactive sites for facile functionalization via cross-coupling and nucleophilic substitution reactions. This allows researchers to synthesize complex π-conjugated systems with tailored photophysical properties. In materials science, this benzoxadiazole derivative is a foundational building block for creating organic electronic materials. Its planar, electron-deficient heterocyclic core facilitates the construction of donor-acceptor (D-A) type molecules and polymers, which are investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . The electronic characteristics of the benzoxadiazole ring, particularly when compared to its benzothiadiazole analog, can impart enhanced stability and modified electronic properties to the resulting materials . In analytical and biochemical research, the compound's framework is utilized to develop sensitive chemosensors and chemodosimeters. By incorporating specific recognition groups, researchers can design optical probes that detect various ionic and neutral analytes through changes in fluorescence . Furthermore, the reactivity of related compounds, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), with amine groups highlights the potential of this chemical class in derivatization strategies for staining and fluorescence tagging in biological systems . These properties make this compound a valuable reagent for constructing novel molecular devices for sensing and bioimaging.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTKXWHMCKPSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Functionalization of 4,7 Dichloro 2,1,3 Benzoxadiazole

Advanced Synthetic Routes for the Preparation of 4,7-Dichloro-2,1,3-benzoxadiazole

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the benzoxadiazole ring from a suitably substituted benzene (B151609) derivative. A common and effective method commences with the cyclization of a dichlorinated o-phenylenediamine (B120857) precursor. While specific literature detailing the direct synthesis of this compound is not abundant, analogous syntheses of related benzoxadiazoles provide a well-established framework.

One plausible and widely adopted strategy for forming the 2,1,3-benzoxadiazole ring system involves the deoxygenation of a benzofuroxan (B160326) (2,1,3-benzoxadiazole-1-oxide) intermediate. For instance, the synthesis of the parent 2,1,3-benzoxadiazole often proceeds from 2,1,3-benzoxadiazole-1-oxide, which can be prepared by the oxidation of an appropriate o-nitroaniline. In the context of the 4,7-dichloro derivative, a potential route would involve the cyclization of a dichlorinated o-nitroaniline or a related precursor.

A general synthetic pathway can be extrapolated from the synthesis of similar halogenated benzoxadiazoles. For example, the synthesis of 4,7-dibromo-2,1,3-benzoxadiazole has been achieved through the direct bromination of 2,1,3-benzoxadiazole. researchgate.net This suggests that a direct chlorination of 2,1,3-benzoxadiazole could be a viable, albeit potentially challenging, method due to regioselectivity concerns.

A more controlled approach would involve starting with a pre-functionalized benzene ring. For example, the cyclization of 3,6-dichloro-2-nitroaniline (B3048171) could theoretically yield the desired product. The formation of the oxadiazole ring from an ortho-diamine is a common strategy in the synthesis of related benzimidazoles and could be adapted for benzoxadiazoles. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions in the Derivatization of this compound

The electron-withdrawing nature of the 2,1,3-benzoxadiazole ring, coupled with the presence of two chlorine atoms, renders the 4 and 7 positions of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful tool for introducing a wide range of functional groups.

Amine-Based Substitution Strategies and Mechanism Elucidation

The reaction of this compound with primary and secondary amines is a cornerstone of its functionalization. This reaction typically proceeds under mild conditions, often in a polar aprotic solvent and in the presence of a base to neutralize the liberated hydrochloric acid. The high reactivity of the C-Cl bonds allows for the sequential or simultaneous substitution of both chlorine atoms, enabling the synthesis of mono- and di-amino derivatives.

The mechanism of this SNAr reaction involves the initial attack of the amine nucleophile on the electron-deficient carbon atom bearing a chlorine atom. This leads to the formation of a resonance-stabilized Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the aminated product. The rate of reaction is influenced by the nucleophilicity of the amine and the electron-withdrawing character of the benzoxadiazole core.

An example of this strategy is the synthesis of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine, where this compound serves as the starting material. Similarly, reactions with other amines, such as in the synthesis of N-(di-2-pyridylmethyl)-7-nitro-2,1,3-benzoxadiazole-4-amine from 4-chloro-7-nitro-2,1,3-benzoxadiazole, demonstrate the broad applicability of this methodology. nih.gov

Thiol-Based Substitution Reactions and Product Formation

Analogous to amine-based substitutions, thiols can also serve as effective nucleophiles in the SNAr derivatization of this compound. The reaction with thiols, typically carried out in the presence of a base, leads to the formation of thioether-substituted benzoxadiazoles. These reactions are valuable for introducing sulfur-containing functionalities, which can influence the electronic and photophysical properties of the resulting molecules. The mechanism follows the same general pathway as amine substitution, involving the formation of a Meisenheimer intermediate followed by the elimination of chloride.

Palladium-Catalyzed Cross-Coupling Protocols for Extended Conjugation

Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a pathway to extend the π-conjugated system of the benzoxadiazole core, which is crucial for applications in organic electronics and fluorescent probes.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with a halide, is a highly effective method for introducing aryl and heteroaryl substituents at the 4 and 7 positions of the benzoxadiazole ring. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The versatility of organoboron reagents allows for the introduction of a wide variety of functional groups, leading to the synthesis of materials with tailored electronic and optical properties.

For example, the Suzuki coupling of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) with hexyl-thiophene boronic esters has been used to synthesize polymers for organic solar cells, highlighting the power of this method in creating extended conjugated systems. nih.gov A similar strategy can be readily applied to this compound.

Stille Coupling for Carbon-Carbon Bond Formation

The Stille coupling reaction provides another powerful avenue for C-C bond formation, utilizing organotin reagents as the coupling partners. This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide range of functional groups. The Stille coupling of 4,7-dihalo-2,1,3-benzoxadiazoles with stannylated aromatic and heteroaromatic compounds allows for the construction of donor-acceptor-donor (D-A-D) type molecules, which are of significant interest in the field of organic electronics. nih.gov

The choice between Suzuki-Miyaura and Stille coupling often depends on the availability of the required organometallic reagent and the specific functional groups present in the molecule. Both methods offer a high degree of control and are instrumental in the synthesis of advanced materials based on the 4,7-disubstituted-2,1,3-benzoxadiazole scaffold.

Sonogashira Coupling for Ethynyl (B1212043) Linkage Introduction

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne. This reaction is instrumental in introducing ethynyl linkages to the this compound scaffold, thereby extending the π-conjugated system. The introduction of these rigid, linear linkers is a key strategy for planarizing the molecular structure and facilitating intramolecular charge transfer (ICT), which are crucial for designing materials with specific photophysical properties. researchgate.net

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dba)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534) or diisopropylamine, which also serves as the solvent. thalesnano.com The choice of solvent can significantly impact reaction efficiency, with a range of polar and nonpolar solvents being utilized depending on the specific substrates. lucp.net

In the context of this compound, the Sonogashira reaction allows for the sequential or simultaneous substitution of the two chlorine atoms. The regioselectivity can be controlled by carefully tuning the reaction conditions. Theoretical studies on similar di-halogenated heterocycles suggest that oxidative addition of the palladium catalyst to one C-Cl bond can be favored both kinetically and thermodynamically over the other, allowing for mono-functionalization before proceeding to the di-substituted product. nih.gov This stepwise approach is vital for creating unsymmetrical complex molecules.

The resulting ethynyl-substituted 2,1,3-benzoxadiazoles are key intermediates in the synthesis of D-π-A-π-D (Donor-π-Acceptor-π-Donor) type fluorophores, where the electron-deficient benzoxadiazole unit acts as the central acceptor (A). nih.govnih.gov

Table 1: Representative Conditions for Sonogashira Coupling with Halogenated Benzoxadiazoles

Catalyst SystemBaseSolventTemperatureOutcomeReference
Pd(PPh₃)₄ / CuITriethylamine / THFDioxane60-80 °CFormation of aryl-ethynyl-benzoxadiazole researchgate.net
Pd₂(dba)₃ / AsPh₃N/ATolueneN/AHigher yield compared to DMF solvent lucp.net
PdCl₂(PPh₃)₂ / CuIDiisopropylamineTHFRoom TempSynthesis of π-conjugated systems nih.govnih.gov

This table presents typical conditions reported for Sonogashira reactions on related halogenated benzoxadiazole systems, which are applicable to this compound.

Copper-Catalyzed C-N Coupling Reactions with this compound

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, are powerful tools for forming carbon-nitrogen bonds, enabling the introduction of primary and secondary amines, anilines, and amides onto the benzoxadiazole core. nih.govbeilstein-journals.org These reactions are crucial for synthesizing molecules where direct electronic communication between a donor amine and the acceptor benzoxadiazole is desired. The electron-deficient nature of the this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a reactivity that can be effectively facilitated by copper catalysis. mdpi.com

The reaction typically involves a copper(I) salt, such as CuI, often in the presence of a ligand to stabilize the copper center and facilitate the catalytic cycle. sioc-journal.cnbeilstein-journals.org Ligands can range from simple diamines and phenanthrolines to more complex pyrrole-ol ligands, which have been shown to be effective even for coupling sterically hindered partners. nih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMSO, dioxane) is critical for achieving high yields.

Studies on the related 4-chloro-7-nitro-2,1,3-benzoxadiazole have demonstrated the high reactivity of the C-Cl bond toward nucleophilic substitution by amines. anjs.edu.iq The substitution of the chlorine atoms on this compound with amino groups drastically alters the electronic properties of the molecule, shifting its absorption and emission spectra and enhancing its potential as a fluorescent sensor or building block for charge-transfer materials. mdpi.com

Table 2: Conditions for C-N Coupling with Chloro-Benzoxadiazole Derivatives

Copper SourceLigandBaseSolventTemperatureSubstrate ExampleReference
CuIPyrrole-ol ligandK₃PO₄Toluene80-120 °Cortho-substituted aryl iodides nih.gov
N/A (SNAr)N/ATriethylamineEthanolReflux5,7-dichloro-4-nitrobenzo[c] nih.govnih.govCurrent time information in Bangalore, IN.oxadiazole mdpi.com
N/A (SNAr)N/AN/AEthanol78 °C4-chloro-7-nitro-2,1,3-benzoxadiazole anjs.edu.iq

This table illustrates conditions for C-N bond formation on similar chloro-substituted benzoxadiazoles, highlighting the feasibility of applying these methods to the 4,7-dichloro derivative.

Design and Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a versatile building block for constructing complex molecular architectures due to the distinct reactivity of its two chlorine atoms. By employing sequential functionalization strategies, such as Sonogashira and copper-catalyzed C-N coupling reactions, chemists can create sophisticated molecules with precisely controlled structures and properties. researchgate.net

A primary application of this building block is in the synthesis of fluorophores and chromophores. The 2,1,3-benzoxadiazole moiety serves as an excellent electron acceptor. mdpi.com By attaching electron-donating groups (D) to the 4 and 7 positions, often through π-conjugated linkers (π), researchers can engineer molecules with strong intramolecular charge transfer (ICT) characteristics. nih.govnih.gov These D-π-A-π-D or D-A-D type molecules are central to the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors. researchgate.net

The synthetic strategy often involves a first Sonogashira coupling to introduce an ethynyl-linked π-system at one position, followed by a second coupling (either another Sonogashira or a C-N coupling) at the other position. This allows for the creation of both symmetrical and unsymmetrical architectures. The resulting complex molecules exhibit photophysical properties, such as absorption and emission wavelengths and fluorescence quantum yields, that are highly dependent on the nature of the appended functional groups and the solvent environment. nih.govfrontiersin.org

Table 3: Examples of Complex Architectures Derived from Benzoxadiazole Building Blocks

Molecular Architecture TypeSynthetic StrategyKey Building BlockTarget ApplicationKey PropertiesReference(s)
D-π-A-π-D FluorophoreDouble Sonogashira Coupling4,7-Dibromo-2,1,3-benzothiadiazole*Fluorophores, Organic ElectronicsStrong ICT, High Fluorescence Quantum Yield researchgate.netnih.govnih.gov
Amino-functionalized BenzoxadiazoleNucleophilic Aromatic Substitution (SNAr)Dichloro-nitro-benzoxadiazoleFluorescent Probes, Protease InhibitorsEnvironment-sensitive Fluorescence mdpi.com
Benzoxadiazole-Triazole ConjugatesMulti-step synthesis including C-N coupling4-Chloro-7-nitro-2,1,3-benzoxadiazoleBioactive CompoundsVaried Functionalization anjs.edu.iq
π-Extended SystemsSonogashira and Suzuki Coupling4,7-Dihalo-2,1,3-benzoxadiazoleOrganic Semiconductors, OLEDsTunable HOMO/LUMO levels, Planar structure researchgate.netresearchgate.net

*4,7-Dibromo-2,1,3-benzothiadiazole is a close structural and reactive analog to this compound and serves as a model for synthetic design.

Spectroscopic and Advanced Analytical Characterization of 4,7 Dichloro 2,1,3 Benzoxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,1,3-benzoxadiazole derivatives. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework and substituent effects can be obtained. mdpi.com

Proton NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. In derivatives of 2,1,3-benzoxadiazole, the chemical shifts of the aromatic protons are highly sensitive to the nature and position of substituents. For instance, in a derivative like (7-Chloro-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazol-5-yl)-L-phenylalanyl-L-leucine, the proton on the benzoxadiazole ring (CH-5) appears as a singlet, while protons on the attached amino acid residues show complex multiplets at distinct chemical shifts. mdpi.com The introduction of different substituents, such as a morpholino group, significantly alters the chemical shifts of the ring protons. For example, the CH-5 proton in 7-Chloro-5-morpholino-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazole is observed at 8.20 ppm. mdpi.com These shifts provide critical evidence for the successful substitution at specific positions on the benzoxadiazole core.

CompoundProton (¹H)Chemical Shift (δ/ppm)Solvent
(7-Chloro-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazol-5-yl)-L-phenylalanyl-L-leucineNHPhe10.83DMSO-d₆
CH⁵7.23–7.17 (m)
7-Chloro-5-morpholino-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazoleCH-58.20 (s)DMSO-d₆
Data sourced from MDPI. mdpi.com

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the hybridization and electronic environment of each carbon atom. For halogenated 2,1,3-benzoxadiazole derivatives, the carbons directly attached to the electronegative nitrogen and oxygen atoms of the oxadiazole ring, as well as those bearing chloro and nitro substituents, exhibit characteristic downfield shifts. mdpi.com For example, in 7-Chloro-5-morpholino-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazole, the carbon atoms of the benzoxadiazole core resonate in the range of 114.6 to 151.2 ppm. mdpi.com These assignments are crucial for confirming the core structure and the positions of various functional groups.

CompoundCarbon (¹³C)Chemical Shift (δ/ppm)Solvent
7-Chloro-5-morpholino-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazoleC-4a151.2CDCl₃
C-6146.6
C-7a146.3
C-5129.3
C-4114.6
Data sourced from MDPI. mdpi.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing the connectivity between atoms. COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace out spin systems within the molecule. mdpi.com HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), while HMBC shows correlations between protons and carbons over two to three bonds. These techniques are instrumental in assigning the specific resonance of each proton and carbon atom, especially in complex derivatives where simple 1D spectra may be ambiguous. For instance, HMBC can definitively link a proton on an attached substituent to a specific carbon atom on the benzoxadiazole ring, confirming the site of substitution. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is used to investigate the electronic transitions within 4,7-dichloro-2,1,3-benzoxadiazole derivatives. These compounds typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum, which is characteristic of molecules with extended π-conjugated systems. The absorption maxima (λmax) are associated with π-π* and intramolecular charge transfer (ICT) transitions. frontiersin.orgnih.gov For example, newly synthesized fluorophores containing a 2,1,3-benzoxadiazole unit linked to a π-conjugated system show an intense absorption maximum around 419 nm. frontiersin.orgnih.govresearchgate.net The position and intensity of these absorption bands can be tuned by modifying the substituents on the benzoxadiazole core, which alters the energy levels of the molecular orbitals involved in the electronic transitions.

Compound Type/DerivativeAbsorption Maxima (λmax/nm)Solvent
2,1,3-Benzoxadiazole with D-π-A-π-D system~419Solution
(7-Chloro-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazol-5-yl)-L-phenylalanyl-L-leucine303MeCN
412
Data sourced from Frontiers in Chemistry and MDPI. mdpi.comfrontiersin.orgnih.govresearchgate.net

Fluorescence Emission Spectroscopy: Photophysical Properties and Quantum Yield Determinations

Many derivatives of 2,1,3-benzoxadiazole are highly fluorescent, a property that makes them valuable as fluorophores and molecular probes. Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. Key parameters determined from these studies include the emission maximum (λem), Stokes shift (the difference between absorption and emission maxima), and fluorescence quantum yield (ΦF). Derivatives with a donor-π-acceptor (D-π-A) structure often exhibit large Stokes shifts, indicative of a significant change in the charge distribution upon excitation, a hallmark of an intramolecular charge transfer (ICT) state. frontiersin.orgnih.gov For instance, certain 2,1,3-benzoxadiazole derivatives show strong bluish-green fluorescence with emission maxima between 494 and 498 nm and high quantum yields of approximately 0.51 to 0.54 in chloroform. frontiersin.orgnih.gov The quantum yield, which represents the efficiency of the fluorescence process, is typically determined using a relative method with a well-characterized standard like quinine (B1679958) sulfate. frontiersin.orgnih.gov

The fluorescence properties of 2,1,3-benzoxadiazole derivatives are often highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the emission wavelength and quantum yield. frontiersin.orgnih.gov In many cases, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission maximum. uq.edu.auutexas.edu This is because more polar solvents can better stabilize the polar intramolecular charge transfer (ICT) excited state, thus lowering its energy and resulting in lower-energy (longer wavelength) emission. For example, the fluorescence excitation wavelength maximum for catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole shows a red shift as solvent polarity increases. uq.edu.auutexas.edu Conversely, the strong fluorescence of NBD-amine derivatives is often best observed in solvents of low polarity. dergipark.org.tr This solvent-dependent behavior is a key characteristic that can be exploited in designing sensors that report on the polarity of their local microenvironment.

CompoundSolventEmission Maxima (λem/nm)
(7-Chloro-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazol-5-yl)-L-phenylalanyl-L-leucine derivativeMeOH478
MeCN480
7-Chloro-5-morpholino-4-nitrobenzo[c] frontiersin.orgnih.govmdpi.comoxadiazoleNot specified546
Data sourced from MDPI. mdpi.comsciforum.net

Mechanistic Investigations of Reactions Involving 4,7 Dichloro 2,1,3 Benzoxadiazole

Elucidation of Nucleophilic Aromatic Substitution Reaction Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the 4,7-dichloro-2,1,3-benzoxadiazole scaffold. The electron-deficient nature of the aromatic ring, a consequence of the fused oxadiazole heterocycle, facilitates the displacement of the chlorine atoms by various nucleophiles.

The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds via a two-step addition-elimination pathway. pressbooks.pub In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (a chloride in this case), leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The benzoxadiazole ring itself serves this role effectively. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Recent investigations, however, have introduced a more nuanced understanding of SNAr mechanisms. Kinetic isotope effect (KIE) studies and computational analyses suggest that many reactions previously assumed to be stepwise are, in fact, concerted. rsc.orgnih.gov Furthermore, some reactions are proposed to follow a borderline mechanism, existing on a continuum between the stepwise and concerted pathways. rsc.orgnih.gov For reactions involving biothiols with substrates like dinitrochlorobenzene, the mechanism is suggested to be borderline, with the reactivity of the nucleophile being a key determinant. frontiersin.orgnih.gov

In the context of benzoxadiazoles, nucleophilic attack is greatly enhanced when the ring is further activated by nitro substituents. thieme-connect.de For instance, studies on the closely related 4,6-dichloro-5-nitrobenzofuroxan have shown that reactions with amines proceed via a "non-aromatic" nucleophilic substitution, with DFT calculations confirming the role of the condensed furoxan ring in altering the aromaticity of the carbocyclic frame. nih.gov While specific kinetic data for this compound are not extensively documented in the reviewed literature, the principles derived from these analogous systems are directly applicable. The substitution can occur sequentially, allowing for the synthesis of mono- and di-substituted products.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloro-Heterocycles

SubstrateNucleophilePosition of SubstitutionReference
2,4-DichloroquinazolinePrimary/Secondary AminesC-4 (selective) mdpi.com
2,4-DichloropyridinesOrganoboron reagentsC-4 (selective with IPr ligand) nih.gov
3,5-Dichloro-1,2,4-thiadiazoleArylboronic acidsC-5 (at room temp), C-3 & C-5 (at reflux) nih.gov
4,6-Dichloro-5-nitrobenzofuroxanAminesC-4 nih.gov

Understanding Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to benzoxadiazole derivatives to synthesize complex molecules. The most common of these are the Suzuki-Miyaura, Stille, and Sonogashira couplings.

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orguwindsor.ca

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step in the cycle.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. For Suzuki coupling, this step typically requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While specific mechanistic studies for this compound are sparse, extensive research on analogous systems provides a clear framework. For instance, Suzuki-Miyaura couplings of other dichloro-heteroaromatics, such as 3,5-dichloro-1,2,4-thiadiazole, demonstrate that regioselectivity can be controlled by reaction conditions like temperature, allowing for sequential, selective couplings at the different chlorine positions. nih.gov Similarly, Stille couplings have been successfully performed on dibromobenzofurazans with thiophene-based organostannanes. researchgate.net Sonogashira coupling, which joins a terminal alkyne with an aryl halide, has been employed as a key synthetic step for creating extended π-conjugated systems based on the 4,7-disubstituted 2,1,3-benzoxadiazole core. researchgate.net

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameOrganometallic Reagent (R'-M)Key FeaturesGeneral Mechanism StepsReference
Suzuki-Miyaura Boronic acid/ester (B(OR)₂)Mild conditions, low toxicity of reagents, requires base.Oxidative addition, Transmetalation, Reductive elimination libretexts.orgfishersci.com
Stille Organostannane (SnR₃)Tolerant of many functional groups, but tin reagents are toxic.Oxidative addition, Transmetalation, Reductive elimination uwindsor.calibretexts.org
Sonogashira Terminal Alkyne (with Cu co-catalyst)Forms C(sp²)-C(sp) bonds.Oxidative addition, Transmetalation (from Cu-acetylide), Reductive elimination semanticscholar.org
Negishi Organozinc (ZnX)High reactivity, but sensitive to air and water.Oxidative addition, Transmetalation, Reductive elimination nobelprize.org

Studies on Rearrangement Processes of Benzoxadiazole Frameworks

Rearrangement reactions can be significant in the chemistry of heterocyclic compounds. For the benzoxadiazole system, the most notable process is the Boulton-Katritzky rearrangement. thieme-connect.de This rearrangement is particularly relevant for 2,1,3-benzoxadiazole 1-oxides (benzofuroxans). Computational studies of the rearrangement of 4-nitrobenzofuroxan indicate that the reaction proceeds through a one-step mechanism, rather than via a tricyclic intermediate. acs.org

This type of rearrangement involves the side-chain of a heterocycle interacting with the ring, leading to a new heterocyclic system. For example, 3-acylfuroxan oximes can rearrange to form 1,2,5-oxadiazoles. thieme-connect.de While the Boulton-Katritzky rearrangement is well-established for benzofuroxans, its occurrence in 2,1,3-benzoxadiazoles (furazans) like this compound is less common and not well-documented. thieme-connect.declockss.org

Another potential transformation is thermal or photochemical ring cleavage. The 1,2,5-oxadiazole ring can undergo fragmentation under forcing conditions (e.g., temperatures >200 °C), typically breaking the O1–N2 and C3a–C4 bonds to yield nitrile and nitrile oxide fragments. thieme-connect.de However, the benzofused ring system imparts considerable stability, making such reactions less facile for this compound compared to simple monocyclic oxadiazoles. Studies on related five-membered heterocycles like 1,2,3-triazoles show that thermal or photochemical reactions can proceed through highly reactive iminocarbene intermediates, leading to subsequent rearrangements. bhu.ac.in

In a study comparing the reactivity of 7-chloro-4,6-dinitrobenzofuroxan (a 1-oxide) with its corresponding furazan (B8792606) (the deoxygenated form), it was found that the furoxan can undergo an N-1/N-3 oxide tautomerism, a process that competes with the Boulton-Katritzky rearrangement. researchgate.netnih.gov This highlights that the N-oxide functionality is key to the observed rearrangement chemistry in this class of compounds.

Electron Transfer Processes and Radical Anion Formation

The electron-deficient character of the this compound ring makes it a good electron acceptor. This property is central to its use in materials science and can be investigated through electrochemical methods and electron spin resonance (ESR) spectroscopy.

Upon accepting an electron, this compound forms a radical anion. The stability and electronic structure of this species are of significant interest. ESR studies on the parent 2,1,3-benzoxadiazole radical anion have been performed, providing insight into the delocalization of the unpaired electron across the heterocyclic system. acs.org Chalcogen-nitrogen π-heterocycles, including benzothiadiazoles and benzoxadiazoles, are known to be effective electron acceptors used in the preparation of charge-transfer complexes and radical-anion salts. mdpi.com

Electrochemical studies, such as cyclic voltammetry, can be used to determine the reduction potentials of these compounds, providing a quantitative measure of their electron-accepting ability and the energies of their lowest unoccupied molecular orbital (LUMO). Studies on various 4,7-disubstituted 2,1,3-benzoxadiazole derivatives have shown that their HOMO and LUMO energy levels can be tuned by the substituents, and they often exhibit good electron-transporting properties. researchgate.netfrontiersin.org The electrochemical band gaps determined for these compounds show a strong correlation with their optical band gaps. frontiersin.org

While specific ESR data for the this compound radical anion was not found in the reviewed literature, studies on related systems provide a strong basis for its expected behavior. For example, ESR spectroscopy has been used to investigate electron self-exchange reactions involving the radical anions of quinones, demonstrating the utility of the technique in probing electron transfer kinetics. acs.org Furthermore, photochemical electron transfer has been demonstrated for the related 2,1,3-benzothiadiazole-4,7-dicarbonitrile, where it can mediate electron transport across vesicle bilayers. rsc.org This indicates that the benzoxadiazole core is capable of participating in efficient electron transfer processes.

Theoretical and Computational Chemistry Studies on 4,7 Dichloro 2,1,3 Benzoxadiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

For instance, in studies of related benzothiazole (B30560) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine optimized geometries. nbu.edu.sa These calculations can reveal subtle changes in bond lengths, such as the elongation or contraction of C-C, C=N, and S-C bonds, which can be attributed to substituent effects and ring strain. nbu.edu.sa The planarity of the benzoxadiazole ring system is a key feature, contributing to its strong fluorescence properties which are valuable in optoelectronics.

DFT methods are also employed to calculate the electronic structure, providing insights into the distribution of electrons within the molecule. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules. The calculated electronic structure can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and intramolecular interactions. researchgate.net

Below is a table showcasing typical bond lengths that can be determined for a molecule like 4,7-dichloro-2,1,3-benzoxadiazole using DFT calculations. These values are hypothetical and for illustrative purposes, as specific experimental or calculated data for this exact molecule were not found in the provided search results.

BondTypical Calculated Bond Length (Å)
C-C (aromatic)1.39 - 1.42
C-N1.35 - 1.38
N-O1.36 - 1.39
C-Cl1.72 - 1.75
C-H1.08 - 1.10

This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their electronically excited states. This method is particularly valuable for predicting spectroscopic properties, such as absorption and emission wavelengths. acs.orgmpg.de

TD-DFT calculations can simulate the UV-Vis absorption spectrum of a molecule, providing information about the electronic transitions that occur when the molecule absorbs light. acs.org For example, TD-DFT has been successfully used to determine the absorption and emission energies of various benzoxadiazole compounds, with results often showing good agreement with experimental data. acs.org These calculations can identify the nature of the electronic transitions, such as π → π* or intramolecular charge transfer (ICT) transitions. nih.gov

The accuracy of TD-DFT predictions can depend on the choice of functional and basis set. acs.orgohio-state.edu For many organic molecules, hybrid functionals like B3LYP and PBE0, combined with a suitable basis set such as 6-31+G(d) or 6-311++G(d,p), have been shown to provide reliable results. nbu.edu.saresearchgate.netacs.org However, challenges can arise, particularly for systems with significant charge-transfer character in their excited states. acs.org

The following table illustrates the kind of data that can be generated from TD-DFT calculations for predicting the main absorption peak of this compound.

PropertyPredicted Value
Maximum Absorption Wavelength (λmax)~400-450 nm
Excitation Energy~2.75 - 3.10 eV
Oscillator Strength (f)> 0.1
Primary TransitionHOMO -> LUMO

This table is for illustrative purposes. Actual values would be obtained from specific TD-DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic properties of a molecule. researchgate.netmalayajournal.org

A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable, more polarizable, and exhibits higher chemical reactivity. researchgate.net In the context of this compound, the HOMO and LUMO energy levels and their spatial distribution can be calculated using DFT. researchgate.netnih.gov Analysis of the FMOs can reveal the nature of electronic transitions. For many benzoxadiazole derivatives, the HOMO is often distributed over the entire molecule, while the LUMO is localized on the benzoxadiazole moiety, indicating the presence of intramolecular charge transfer upon excitation. nih.gov

The HOMO-LUMO gap is also a crucial factor in determining the potential of a molecule for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net

Below is an example table of FMO data that could be generated for this compound.

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-3.0 to -4.0
HOMO-LUMO Gap2.5 to 4.5 eV

This table is for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of reactants, products, and the high-energy transition states that connect them. nih.govbath.ac.uk While classical methods like DFT perform well for stable reactants and products, they can struggle to accurately model the complex electronic interactions present in transition states. c12qe.com

For a molecule like this compound, computational modeling could be used to explore its reactivity in various chemical transformations, such as nucleophilic aromatic substitution reactions at the chlorine-substituted positions. Methods like the Nudged Elastic Band (NEB) or quadratic synchronous transit (QST2/QST3) can be employed to locate the transition state structure on the potential energy surface. numberanalytics.com

The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. nih.gov Computational studies can also investigate competing reaction pathways and predict branching ratios. nih.govnumberanalytics.com More advanced computational techniques may be required for reactions involving complex electronic rearrangements or multiple transition states. rsc.org

The table below illustrates the type of energetic data that can be obtained from computational modeling of a hypothetical reaction involving this compound.

Reaction SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+20 to +30
Products-10 to -20

This table is for illustrative purposes. Actual values would be obtained from specific computational studies.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physical or chemical properties. While no specific QSPR studies focused solely on this compound were found, the principles of QSPR are broadly applicable.

In the context of this compound, a QSPR study could be designed to predict a specific property, such as its fluorescence quantum yield or its inhibitory activity against a particular biological target. This would involve:

Descriptor Calculation: A set of molecular descriptors would be calculated for this compound and a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO gap, dipole moment).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical model that relates the calculated descriptors to the experimentally measured property.

Model Validation: The predictive power of the QSPR model would be assessed using various statistical metrics and validation techniques.

Such a study would allow for the prediction of the desired property for new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with optimized properties.

Prediction of Linear and Nonlinear Optical (NLO) Properties

The prediction of linear and nonlinear optical (NLO) properties of molecules is an active area of computational chemistry research. diva-portal.orgfrontiersin.org Organic molecules with extended π-conjugated systems and donor-acceptor character, like many benzoxadiazole derivatives, are known to exhibit significant NLO responses. researchgate.net

Computational methods, particularly TD-DFT, can be used to calculate the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response. mdpi.com The magnitude of these properties is related to the ease with which the electron cloud of the molecule can be distorted by an external electric field. diva-portal.org

For molecules like this compound, the presence of the electron-withdrawing benzoxadiazole core and the chloro substituents can influence the NLO properties. The HOMO-LUMO gap is also a key factor, with smaller gaps often correlating with larger hyperpolarizabilities. nih.gov Computational studies can explore the effect of different substituents on the NLO response, aiding in the design of materials for applications in photonics and optoelectronics. frontiersin.orgtubitak.gov.tr

The table below provides an example of the kind of NLO property data that can be computationally predicted.

PropertyPredicted Value (a.u.)
Linear Polarizability (α)~100 - 150
First Hyperpolarizability (β)~1000 - 5000
Second Hyperpolarizability (γ)~10^5 - 10^6

This table is for illustrative purposes. Actual values would be obtained from specific NLO calculations.

Applications of 4,7 Dichloro 2,1,3 Benzoxadiazole in Advanced Materials and Optoelectronic Devices

Active Layer Materials in Organic Photovoltaic (OPV) Devices

The 2,1,3-benzoxadiazole moiety is a potent electron-accepting unit used in the design of donor-acceptor (D-A) type molecules and polymers for the active layer of organic photovoltaic (OPV) devices. researchgate.net In the bulk heterojunction (BHJ) architecture of OPVs, these materials are blended with an electron acceptor (like a fullerene derivative) to create the light-absorbing layer where charge separation occurs.

The replacement of a sulfur atom with an oxygen atom in the analogous 2,1,3-benzothiadiazole (B189464) structure can lead to significant improvements in device performance. researchgate.net For instance, a donor-acceptor-donor molecule incorporating 2,1,3-benzoxadiazole showed a tenfold increase in power conversion efficiency (PCE) compared to its benzothiadiazole counterpart when blended with PC61BM, an enhancement attributed partly to a more favorable morphology in the active layer. researchgate.net

Researchers have synthesized various conjugated polymers by coupling 2,1,3-benzoxadiazole derivatives with donor units via Stille polycondensation. These polymers act as the donor material in the active layer. Optimization of these materials has led to impressive device performance, with one such polymer achieving a PCE of 10.33% when blended with the acceptor PC71BM. The balanced optical and electrochemical properties of benzo-2,1,3-oxadiazoles make them a recommended choice for materials in organic solar cells. researchgate.net

Polymer/MoleculeArchitectureAcceptorPower Conversion Efficiency (PCE)
P1 (benzoxadiazole-based)ConventionalPC71BM10.33%
P2 (benzoxadiazole-based)ConventionalPC71BM6.43%
BO-based D-A-D MoleculeBHJPC61BM10x improvement over BT analogue researchgate.net

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), materials based on the 2,1,3-benzoxadiazole framework are explored for their fluorescent properties. frontiersin.orgresearchgate.net The development of efficient emitting materials is crucial for the performance of OLEDs, where an emissive layer generates light upon the recombination of electrons and holes. mdpi.com

Derivatives of 2,1,3-benzoxadiazole have been synthesized to act as emitters. These compounds often feature a D-π-A-π-D structure, where the benzoxadiazole unit serves as the electron-accepting core (A). frontiersin.orgresearchgate.net These fluorophores can exhibit strong, solvent-dependent fluorescence, with emission located in the bluish-green region of the spectrum and high fluorescence quantum yields (ΦFL) of around 0.5. frontiersin.orgresearchgate.netnih.gov The large Stokes' shift observed in these compounds is attributed to an intramolecular charge transfer (ICT) state, which is beneficial for color purity in display applications. frontiersin.orgresearchgate.netnih.gov

While 2,1,3-benzothiadiazole has been more extensively incorporated into electroluminescent dyes and polymers for green to red OLEDs, the oxygen analogue, 2,1,3-benzoxadiazole, is also of significant interest due to the intense fluorescence of some of its derivatives. mit.edu The design of bipolar fluorescent emitters, which possess both electron- and hole-transporting capabilities, is a key strategy for achieving high-efficiency OLEDs. By combining an oxadiazole acceptor core with various donor units, researchers have synthesized bipolar emitters that demonstrate excellent power and current efficiencies in fabricated OLED devices. mdpi.com

Emitter TypeHost MaterialMax. Current Efficiency (cd/A)Max. Power Efficiency (Lm/W)External Quantum Efficiency (EQE)
2PTZ-OXDBepp210.106.883.99% mdpi.com
2PTZ-OXDDPEPO---------

Semiconductor Components in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are essential components for next-generation electronics like flexible displays and sensors. The performance of an OTFT is largely determined by the semiconductor material used in its active layer. Donor-acceptor compounds containing the 2,1,3-benzoxadiazole core have been investigated as organic semiconductors. researchgate.net These materials offer balanced optical and electrochemical properties suitable for air-stable field-effect transistors. researchgate.net

While much of the research in this area has focused on the sulfur analogue, 2,1,3-benzothiadiazole, the underlying principles apply to benzoxadiazole-based systems as well. sci-hub.senih.gov Small molecules based on a benzothiadiazole core have been synthesized and shown to exhibit p-channel (hole-transporting) device characteristics with charge carrier mobilities as high as 0.10 cm² V⁻¹ s⁻¹. sci-hub.se Furthermore, by blending these materials with other semiconductors, ambipolar transistors with balanced hole and electron mobilities can be fabricated, which are essential for creating more complex circuits like complementary-like inverters. sci-hub.se The development of solution-processable small molecules is a key goal, as it allows for low-cost fabrication techniques like inkjet printing. nih.gov

MaterialDeposition MethodTypeMobility (cm² V⁻¹ s⁻¹)On/Off Ratio
PT-BTD (analogue)Solution-Shearingp-channel0.10 sci-hub.se---
DH-BTZ-4T (analogue)Vacuum Depositionp-channel0.171 x 10⁵ researchgate.net
DH-BTZ-4T (analogue)Spin Coatingp-channel6.0 x 10⁻³--- researchgate.net

Fluorescent Probes and Labels in Chemical Sensing and Analytical Sciences

The inherent fluorescence of 2,1,3-benzoxadiazole derivatives makes them highly valuable in the development of tools for chemical analysis. frontiersin.orgresearchgate.net Their strong emission and sensitivity to the local chemical environment allow them to function as effective probes and labels.

Derivatives of 2,1,3-benzoxadiazole are widely used as fluorophores in the design of fluorescent probes that respond to specific analytes. frontiersin.orgnih.gov For example, 7-nitro-2,1,3-benzoxadiazole is a common structural motif in probes designed to detect various chemical species. frontiersin.org These probes can be engineered to signal the presence of an analyte through changes in their fluorescence intensity ("turn-on" or "turn-off" responses) or shifts in emission wavelength. nih.gov

One such probe, 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, was developed as a selective and sensitive fluorescent and colorimetric sensor for pH. nih.gov This probe exhibited a "turn-on" fluorescent response in highly acidic conditions (pH 0.2-2.2) and distinct colorimetric changes in highly basic solutions (pH 8.5-13.3), demonstrating the versatility of the benzoxadiazole scaffold in creating multi-responsive analytical reagents. nih.gov The sulfur-containing analogues, 2,1,3-benzothiadiazoles, have also been extensively used to create chromogenic and fluorogenic devices for detecting a wide range of anions, cations, and neutral analytes. mdpi.com

Many important analytes, such as amines and amino acids, lack a native chromophore or fluorophore, making them difficult to detect with standard HPLC detectors. dergipark.org.tr To overcome this, a derivatization step is employed where a labeling reagent is attached to the analyte to make it detectable.

A highly reactive derivative, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), is a widely used fluorogenic reagent for this purpose. dergipark.org.trresearchgate.net It reacts with primary and secondary amines, as well as sulfhydryl groups, to produce intensely fluorescent and stable NBD-adducts. dergipark.org.trmdpi.com This reaction is typically performed "pre-column," meaning the analytes are derivatized in a vial before being injected into the HPLC system. dergipark.org.tr This pre-column mode offers flexible reaction conditions and allows for the removal of excess reagent. dergipark.org.tr The high sensitivity of fluorescence detection enables the quantification of derivatized analytes, such as the drugs acetylcysteine and captopril, at very low concentrations. mdpi.comresearchgate.net

Integration into Polymer Backbones for Functional Materials

Incorporating the 2,1,3-benzoxadiazole unit directly into the backbone of a polymer is a powerful strategy for creating functional materials with tailored properties. These conjugated polymers are synthesized by copolymerizing a 4,7-dihalo-2,1,3-benzoxadiazole monomer (such as the dichloro- or dibromo- version) with various comonomers using cross-coupling methods like Suzuki or Stille reactions. mit.edunih.gov

This approach allows the electronic properties of the resulting polymer to be tuned by selecting appropriate donor co-monomers to pair with the electron-accepting benzoxadiazole unit. The resulting polymers have found use in all the major applications discussed:

For OPVs: As electron-donating materials in the active layer.

For OLEDs: As luminescent polymers in the emissive layer. mit.edu

For Sensors: As sensory materials that change their fluorescence upon interaction with an analyte, such as in a biosensor for DNA. nih.gov

A key advantage of this approach is the ability to attach solubilizing side chains to the monomer units. mit.eduresearchgate.net This greatly improves the solubility of the final polymers in common organic solvents, which is crucial for solution-based processing into thin films for devices. These side chains also help to reduce the tendency of the polymer chains to aggregate, which can quench fluorescence and negatively impact device performance. mit.eduresearchgate.net

Structure Property Relationships Spr in 4,7 Dichloro 2,1,3 Benzoxadiazole Derivatives

Influence of Halogenation and Substituent Effects on Electronic Configuration

The electronic configuration of 2,1,3-benzoxadiazole (also known as benzofurazan) derivatives is profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. diva-portal.orgthieme-connect.de The 2,1,3-benzoxadiazole unit itself is electron-deficient, a characteristic that dictates much of its chemical behavior and properties. researchgate.net

Halogenation, particularly at the 4- and 7-positions, significantly impacts the electronic landscape of the molecule. The chlorine atoms in 4,7-dichloro-2,1,3-benzoxadiazole act as strong electron-withdrawing groups through their inductive effect. This effect lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The introduction of heavy atoms like bromine and iodine in related structures can further enhance certain properties, such as the generation of singlet oxygen, by promoting intersystem crossing. mdpi.com

The electronic properties can be further tuned by replacing the chlorine atoms with other functional groups. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for precise control over the molecule's frontier molecular orbitals.

Electron-Donating Groups (EDGs): Groups like amines or alkoxy moieties raise the HOMO energy level, thereby reducing the HOMO-LUMO energy gap. rsc.org For instance, dimethylamino groups are known to enhance the electron-donating capacity within the molecule.

Electron-Withdrawing Groups (EWGs): Attaching additional EWGs, such as cyano or nitro groups, further lowers the LUMO energy level, which can also modify the energy gap. diva-portal.org

This strategic substitution allows for the creation of donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) type structures, where the benzoxadiazole core acts as the acceptor. researchgate.netnih.gov In such systems, intramolecular charge transfer (ICT) occurs from the donor to the acceptor upon photoexcitation, a key process governing their photophysical behavior. diva-portal.orgnih.gov The replacement of the oxygen atom in the benzoxadiazole core with sulfur (to form benzothiadiazole) or selenium (to form benzoselenadiazole) also systematically alters the electronic and optical properties, with heavier chalcogens generally leading to narrower energy gaps. nih.gov

The table below summarizes the effect of different substituents on the calculated energy levels of various benzoxadiazole derivatives.

Compound TypeSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)
Benzoxadiazole (BO) DerivativeBenzofuranyl-thienyl caps-5.31--
Benzothiadiazole (BT) DerivativeBenzofuranyl-thienyl caps---
D-A-A TypeDitolylarylamine (Donor)---
D-π-A-π-D TypeAryl acetylenes (Donor)--2.48–2.70

Data compiled from various studies on benzochalcogenodiazole derivatives. researchgate.netnih.govnih.gov

Tuning of Photophysical Characteristics through Molecular Modification

The photophysical properties of this compound derivatives, such as their absorption and fluorescence characteristics, are highly tunable through molecular design. The parent 2,1,3-benzoxadiazole heterocycle is a known fluorophore, and modifications to its structure can lead to materials with tailored optical responses for applications like fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net

Substitution at the 4- and 7-positions with π-conjugated systems is a common strategy to manipulate these properties. For example, using Sonogashira cross-coupling reactions to introduce aryl-ethynyl moieties at these positions extends the π-conjugation of the molecule. researchgate.netnih.govelsevierpure.com This extension typically results in a bathochromic (red) shift in both the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. researchgate.net

The nature of the substituent directly correlates with the photophysical output:

Intramolecular Charge Transfer (ICT): In D-π-A-π-D structures, where the benzoxadiazole is the acceptor, photoexcitation leads to an ICT state. nih.gov This process is often responsible for a large Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) and solvent-dependent fluorescence (solvatochromism). nih.govfrontiersin.org

Fluorescence Quenching/Enhancement: While extending conjugation often enhances fluorescence, the introduction of certain groups can lead to quenching. For example, attaching a benzoxadiazole moiety to a BODIPY dye core has been shown to quench the fluorescence compared to meso-phenyl-substituted analogs. mdpi.com Conversely, replacing a quenching group, like a nitro group, can "turn on" fluorescence, a principle used in designing fluorescent sensors. nih.gov

Halogenation Effects: The presence of heavy atoms like bromine or iodine, while beneficial for applications like photodynamic therapy by promoting singlet oxygen generation, can quench fluorescence. mdpi.com

Below is a data table illustrating how molecular modifications affect the photophysical properties of various 2,1,3-benzoxadiazole derivatives.

Derivative StructureAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_f)
Aryl-ethynyl substituted (D-π-A-π-D)~419494-498~75-79~0.5
Alkoxy-phenyl-ethynyl substituted426-437521-54495-1070.27-0.32
BODIPY-benzoxadiazole-520--
BODIPY-bromo-benzoxadiazole-552--
BODIPY-iodo-benzoxadiazole-563--

Data compiled from studies on various benzoxadiazole and related derivatives. researchgate.netmdpi.comfrontiersin.org

Correlation of Molecular Structure with Electrochemical Behavior

The electrochemical behavior of this compound derivatives, typically studied using techniques like cyclic voltammetry (CV), provides critical insights into their electronic structure and suitability for electronic devices. researchgate.net CV measurements allow for the determination of oxidation and reduction potentials, which can be used to estimate the HOMO and LUMO energy levels, respectively. researchgate.net

The electron-deficient nature of the benzoxadiazole core makes its derivatives good electron acceptors (n-type materials). The two chlorine atoms in the 4,7-dichloro precursor enhance this property. The electrochemical characteristics are strongly correlated with the molecular structure:

Substituent Effects: Electron-donating groups attached to the core will generally lower the oxidation potential (making the molecule easier to oxidize) and raise the HOMO level. Conversely, electron-withdrawing groups increase the oxidation potential and lower the LUMO level, making the molecule easier to reduce. beilstein-journals.org

π-Conjugation: Extending the π-system, for instance by adding aryl groups, tends to decrease the electrochemical band gap (the difference between the HOMO and LUMO levels). frontiersin.org This is because extended conjugation raises the HOMO and lowers the LUMO simultaneously.

Heteroatom Substitution: The identity of the heteroatom in the five-membered ring (O, S, or Se) systematically influences the electrochemical properties. Moving from oxygen to sulfur to selenium generally leads to a smaller electrochemical band gap and improved electron-transporting properties. nih.gov

Electrochemical studies have shown a strong correlation between the electrochemical band gap and the optical band gap (determined from absorption spectra). nih.govfrontiersin.org This consistency validates the use of both optical and electrochemical methods for characterizing these materials.

The following table presents electrochemical data for different classes of benzochalcogenodiazole derivatives.

Compound ClassElectrochemical Band Gap (eV)Optical Band Gap (eV)
Benzoxadiazole (BOX) Derivatives2.48–2.702.64–2.67
Benzothiadiazole (BTD) Derivatives2.20–2.502.30–2.60
Benzoselenadiazole (BSeD) Derivatives2.00–2.302.10–2.40

Data compiled from comparative studies. nih.gov

Steric and Inductive Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic (inductive and resonance) and steric effects. The chlorine atoms at the 4- and 7-positions are the primary sites of reactivity, being susceptible to nucleophilic aromatic substitution (S_NAr) reactions. thieme-connect.de

Inductive Effects: The electron-withdrawing nature of the fused benzoxadiazole ring system activates the C-Cl bonds towards nucleophilic attack. thieme-connect.de This is a critical feature that allows for the facile synthesis of a wide array of derivatives by displacing the chloride ions with various nucleophiles such as amines, alkoxides, and thiolates. thieme-connect.denih.gov The reactivity can be further enhanced by the presence of other electron-withdrawing groups on the ring. thieme-connect.de

Steric Effects: The steric bulk of both the incoming nucleophile and any existing substituents on the benzoxadiazole ring can influence the reaction rate and selectivity. For instance, in unsymmetrically substituted benzoxadiazoles, a bulky group adjacent to one of the reaction sites may hinder the approach of a nucleophile, favoring substitution at the less sterically crowded position. This principle is crucial for achieving regioselective functionalization. diva-portal.org

Selectivity in Substitution: In this compound, the two chlorine atoms are in electronically equivalent positions. However, if one is substituted, the electronic nature of the new group will influence the reactivity of the second chlorine. If the first substituent is electron-donating, it may slightly deactivate the ring towards further substitution. Conversely, an electron-withdrawing substituent may facilitate the second substitution. In cases of unsymmetrical starting materials, such as a 4-halo-2,1,3-benzoxadiazole, nucleophilic attack can sometimes result in a mixture of products from both direct (ipso) and rearranged (cine) substitution. thieme-connect.de The development of catalysts and reaction conditions that can control this selectivity is an active area of research. rsc.org For example, solid acid catalysts with different surface hydrophobicities have been used to selectively guide reactions toward different benzoazole derivatives. rsc.org

Future Perspectives and Emerging Research Directions for 4,7 Dichloro 2,1,3 Benzoxadiazole

Development of Novel Synthetic Methodologies for Sustainable Production

The pursuit of environmentally benign and efficient chemical manufacturing is a cornerstone of modern synthetic chemistry. For 4,7-dichloro-2,1,3-benzoxadiazole, future research will likely focus on developing sustainable production methods that minimize waste, reduce energy consumption, and utilize greener solvents and catalysts.

Current synthetic routes to halogenated benzoxadiazoles often rely on traditional methods that may involve harsh reaction conditions and the use of hazardous reagents. For instance, the synthesis of the related 4,7-dibromo-2,1,3-benzoxadiazole involves the use of bromine and iron powder at elevated temperatures frontiersin.org. While effective, these methods present opportunities for improvement in terms of sustainability.

Emerging trends in green chemistry offer promising alternatives. Methodologies such as microwave-assisted and ultrasound-mediated synthesis have demonstrated the potential to significantly reduce reaction times and improve yields for a variety of heterocyclic compounds, including oxadiazole and benzoxazole (B165842) derivatives nih.govmdpi.com. The application of these techniques to the synthesis of this compound could lead to more energy-efficient processes.

Furthermore, the exploration of mechanochemical reactions and the use of deep eutectic solvents are other promising avenues for the sustainable synthesis of benzoxazole derivatives, which could be adapted for the production of this compound mdpi.com. These solvent-free or low-toxicity solvent systems can drastically reduce the environmental footprint of the synthetic process. The development of novel catalytic systems, potentially involving earth-abundant metals or organocatalysts, could also pave the way for more sustainable and cost-effective production.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Halogenated Benzoxadiazoles

ParameterConventional Synthesis (e.g., Bromination)Potential Green Synthesis Approaches
Energy Input High (reflux temperatures)Lower (microwave, ultrasound)
Reaction Time HoursMinutes to hours
Solvents Often chlorinated solventsGreener alternatives, deep eutectic solvents, or solvent-free
Reagents Potentially hazardous (e.g., Br₂)Milder and safer alternatives
Waste Generation Moderate to highReduced

Exploration of New Application Domains in Functional Materials

The unique electronic and photophysical properties of the 2,1,3-benzoxadiazole core make its derivatives, including this compound, attractive candidates for a range of functional materials. Future research is expected to expand its application into novel and sophisticated technologies.

In the realm of organic electronics , benzothiadiazole-based materials have already shown promise in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) mdpi.comresearchgate.net. The electron-accepting nature of the benzoxadiazole ring system is a key attribute for these applications. It is anticipated that this compound, with its specific electronic properties conferred by the chloro-substituents, could be incorporated into new donor-acceptor architectures for next-generation organic electronic devices. Research into its use in organic field-effect transistors (OFETs) is another promising direction.

The development of advanced chemosensors represents another significant area of opportunity. The 2,1,3-benzothiadiazole (B189464) core is a versatile building block for fluorescent probes capable of detecting a variety of analytes mdpi.com. Similarly, 7-nitrobenz-2-oxa-1,3-diazole and 1,3,4-oxadiazole (B1194373) derivatives have been successfully employed in the design of chemosensors for metal ions like copper(II) and zinc(II) nih.govrsc.org. By functionalizing the this compound scaffold with specific recognition moieties, it is conceivable to create highly selective and sensitive sensors for environmental pollutants, biologically important molecules, and metal ions.

The related compound, 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is widely used as a fluorescent tagging and derivatization agent in analytical chemistry nih.gov. This precedent suggests that this compound could also be explored for similar applications in bioimaging and analytical sciences.

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental synthesis and characterization is a powerful strategy for accelerating the discovery and optimization of new materials. For this compound, a synergistic approach will be crucial for unlocking its full potential.

Density Functional Theory (DFT) calculations have been effectively used to model the electronic structure and predict the photophysical properties of 2,1,3-benzoxadiazole derivatives nih.govresearchgate.net. These theoretical studies can provide valuable insights into the relationships between molecular structure and material properties, guiding the design of new molecules with tailored characteristics. For instance, computational modeling can help in predicting the absorption and emission spectra, determining the HOMO and LUMO energy levels, and understanding the intramolecular charge transfer (ICT) processes that are critical for applications in organic electronics and sensing nih.govresearchgate.net.

Future research on this compound will likely involve a close collaboration between computational and experimental chemists. Theoretical predictions of the optoelectronic properties of novel derivatives can be used to prioritize synthetic targets, thereby saving significant time and resources. The experimental validation of these predictions will, in turn, refine the computational models, leading to a more accurate and predictive design cycle.

Table 2: Key Parameters from Synergistic Studies on Related Benzoxadiazole Derivatives

ParameterExperimental TechniqueComputational MethodSignificance
Absorption/Emission Spectra UV-Vis and Fluorescence SpectroscopyTime-Dependent DFT (TD-DFT)Understanding photophysical properties
HOMO/LUMO Energy Levels Cyclic VoltammetryDFTAssessing suitability for electronic devices
Electrochemical Band Gap Cyclic VoltammetryDFTCorrelation with optical properties
Molecular Geometry X-ray CrystallographyDFT OptimizationStructure-property relationships

Advanced Characterization Techniques for In-situ Monitoring of Chemical Transformations

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and modification of this compound is essential for process optimization and the development of novel materials. The application of advanced, in-situ characterization techniques is a promising avenue for future research.

While traditional characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable for confirming the structure and purity of the final products, they typically provide a static picture of the chemical system. In-situ monitoring techniques, on the other hand, allow for the real-time observation of chemical transformations as they occur.

Techniques such as in-situ IR and Raman spectroscopy, as well as process analytical technologies (PAT), could be employed to monitor the formation of intermediates and the consumption of reactants during the synthesis of this compound and its derivatives. This would provide invaluable data for optimizing reaction conditions, improving yields, and ensuring product quality.

Furthermore, advanced spectroscopic techniques like time-resolved fluorescence spectroscopy can be used to study the excited-state dynamics of this compound-based materials, which is crucial for understanding their performance in applications such as OLEDs and solar cells. The combination of these advanced characterization techniques with computational modeling will provide a comprehensive understanding of the structure-property-performance relationships for this important class of compounds.

Q & A

Q. What are the standard synthetic routes for preparing 4,7-Dichloro-2,1,3-benzoxadiazole?

The compound is synthesized via cyclization of 2-nitroaniline using sodium hypochlorite and a phase-transfer catalyst (e.g., TBAB), followed by selective bromination at positions 4 and 7. For example, bromination of 2,1,3-benzoxadiazole with bromine in acetic acid yields the dibromo intermediate, which can undergo further functionalization via cross-coupling reactions (e.g., Sonogashira coupling) .

Q. Which spectroscopic methods are critical for structural confirmation of this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.0–8.2 ppm) and substituent environments (e.g., alkyl chains at δ 3.8–4.3 ppm) .
  • FT-IR : Detects functional groups (e.g., C=O at ~1737 cm⁻¹, C=N at ~1612 cm⁻¹) .
  • Melting Point Analysis : Validates purity (e.g., derivatives often melt between 141–143°C or 462–464 K) .

Q. What are common reactions to functionalize the benzoxadiazole core?

The 4,7-dichloro positions are reactive sites for nucleophilic aromatic substitution (e.g., with amines or thiols) or transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). For instance, coupling with terminal alkynes under palladium catalysis introduces aryl or alkyl groups .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency in nucleophilic substitutions .
  • Catalyst Tuning : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization improve cross-coupling yields (up to 88%) .
  • Reaction Time : Prolonged reflux (e.g., 18 hours) ensures complete cyclization in initial steps .

Q. How are benzoxadiazole derivatives utilized in fluorescent probes for bioimaging?

The electron-deficient benzoxadiazole core serves as a Förster resonance energy transfer (FRET) donor. For example, in ClO⁻ probes, benzoxadiazole transfers energy to a selenium-containing acceptor, enabling ratiometric detection in live cells and mice. Design considerations include tuning donor-acceptor distance and solvent compatibility .

Q. How should discrepancies in spectroscopic data for novel analogs be resolved?

  • Multi-Technique Validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups.
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomerism in substitution patterns) .
  • Computational Modeling : Predict NMR chemical shifts using DFT to align with experimental data .

Q. What strategies integrate benzoxadiazole derivatives into organic semiconductors?

The electron-deficient benzoxadiazole unit enhances electron transport in polymers. For OLEDs, dibromo derivatives are coupled with electron-rich monomers (e.g., carbazole) via Suzuki or Stille reactions. Optimizing the donor-acceptor ratio improves charge mobility and electroluminescence efficiency .

Q. How are benzoxadiazole reagents applied in HPLC derivatization?

Derivatives like 4-nitro-7-chloro-2,1,3-benzoxadiazole (NBD-Cl) react with phenolic compounds to form fluorescent adducts. Pre-column derivatization protocols involve:

  • pH Control : Reactions proceed optimally in mildly basic conditions (pH 8–9).
  • Detection Enhancement : Derivatized analytes show improved UV/Vis or fluorescence signals (e.g., λexem = 450/560 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.